

potential off-target effects of JNJ-42153605

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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Technical Support Center: JNJ-42153605

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-42153605**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **JNJ-42153605**?

A1: **JNJ-42153605** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor.^{[1][2][3]} It does not activate the mGlu2 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.^[3]

Q2: What is the known selectivity profile of **JNJ-42153605**?

A2: **JNJ-42153605** is highly selective for the mGlu2 receptor. Studies have shown that it does not have agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 μ M.^{[1][4]} Furthermore, it has been reported to have no or negligible affinity or activity at a wide range of other targets in a CEREP panel, indicating a high degree of selectivity.^[4]

Q3: Are there any known off-target effects of **JNJ-42153605**?

A3: Based on available preclinical data, **JNJ-42153605** is a highly selective compound with a low potential for off-target effects. Its development included optimization for a good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile, including an

improved hERG profile to minimize the risk of cardiac-related off-target effects.[5][6] While comprehensive safety pharmacology and toxicology data are not fully available in the public domain, its high selectivity for the mGlu2 receptor suggests a minimal off-target interaction profile.

Q4: What are the expected on-target in vivo effects of **JNJ-42153605** in preclinical models?

A4: In rodent models, **JNJ-42153605** has demonstrated central nervous system effects consistent with the modulation of the mGlu2 receptor. These include the inhibition of REM sleep and the reversal of phencyclidine (PCP)-induced hyperlocomotion, which is a model used to assess antipsychotic-like activity.[1][5][6][7]

Q5: I am observing unexpected results in my cell-based assay. What should I check?

A5: If you are encountering unexpected results, consider the following troubleshooting steps:

- **Cell Line Integrity:** Confirm the expression and functionality of the mGlu2 receptor in your cell line.
- **Compound Integrity and Concentration:** Verify the purity and concentration of your **JNJ-42153605** stock solution. Ensure proper storage conditions have been maintained.
- **Assay Conditions:** Ensure the concentration of glutamate used in the assay is appropriate to detect PAM activity (typically an EC20 concentration).
- **Controls:** Include appropriate positive and negative controls in your experiment. A known mGlu2 agonist and a vehicle control are essential.

Troubleshooting Guides

Issue 1: Lack of Efficacy in Animal Models

Symptom: **JNJ-42153605** does not produce the expected behavioral effects (e.g., reversal of PCP-induced hyperlocomotion) in our animal model.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Suboptimal Dosing	The effective dose can vary between species and even strains. Perform a dose-response study to determine the optimal dose for your specific model. The reported ED50 for reversing PCP-induced hyperlocomotion in mice is 5.4 mg/kg s.c.[5][6][7]
Pharmacokinetics	Consider the route of administration and the timing of the behavioral test relative to compound administration. JNJ-42153605 is orally bioavailable, but peak plasma concentrations and brain penetration kinetics should be considered.
Vehicle Formulation	Ensure JNJ-42153605 is properly dissolved. A common vehicle for preclinical studies is 10% or 20% hydroxypropyl- β -cyclodextrin with one equivalent of hydrochloric acid.[3]
Animal Strain Differences	Behavioral responses to pharmacological agents can differ between rodent strains. Ensure the strain you are using is appropriate for the intended behavioral paradigm.

Issue 2: Variability in Experimental Results

Symptom: High variability is observed between animals or experimental groups treated with **JNJ-42153605**.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Inconsistent Drug Administration	Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.
Environmental Factors	Minimize stress and environmental variability for the animals. Factors such as noise, light, and handling can influence behavioral outcomes.
Habituation	Ensure all animals are adequately habituated to the testing apparatus and procedures before the experiment begins to reduce novelty-induced stress and variability.

Quantitative Data Summary

Parameter	Value	Assay System	Reference
EC50 for mGlu2 PAM activity	17 nM	CHO cells expressing human mGlu2 receptor	[7][8]
ED50 for reversal of PCP-induced hyperlocomotion	5.4 mg/kg s.c.	Mice	[5][6][7]
Effective dose for inhibition of REM sleep	3 mg/kg p.o.	Rats	[4][5][6]
Rotarod performance (20 mg/kg p.o.)	Small, transient effect	Rats	[3]

Experimental Protocols

Assessment of mGluR2 PAM Selectivity (In Vitro)

This protocol describes a general method for assessing the selectivity of an mGluR2 PAM against other mGluR subtypes using a calcium flux assay.

1. Cell Culture:

- Culture separate populations of HEK293 or CHO cells stably expressing individual human mGluR subtypes (mGluR1-8).
- Maintain cells in appropriate growth medium supplemented with antibiotics for selection.

2. Assay Preparation:

- Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

3. Compound Preparation:

- Prepare a dilution series of **JNJ-42153605** in assay buffer.
- Prepare a stock solution of glutamate in assay buffer.

4. FLIPR (Fluorometric Imaging Plate Reader) Assay:

- Place the cell plate in the FLIPR instrument.
- Add the **JNJ-42153605** dilutions to the wells and incubate for a short period.
- Add a sub-maximal (EC20) concentration of glutamate to all wells to stimulate the receptors.
- Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

5. Data Analysis:

- Determine the EC50 value of **JNJ-42153605** for potentiating the glutamate response at each mGluR subtype.
- High selectivity is demonstrated by a significantly lower EC50 for mGluR2 compared to other mGluR subtypes.

PCP-Induced Hyperlocomotion in Mice

This protocol outlines a general procedure to assess the effect of **JNJ-42153605** on phencyclidine (PCP)-induced hyperlocomotion.^{[9][10][11][12]}

1. Animals:

- Use male C57BL/6 mice, group-housed under standard laboratory conditions with ad libitum access to food and water.
- Allow at least one week of acclimatization before the experiment.

2. Habituation:

- Habituate the mice to the locomotor activity chambers (e.g., open-field arenas equipped with photobeam detectors) for at least 60 minutes on the day before the experiment.

3. Drug Administration:

- On the test day, administer **JNJ-42153605** (e.g., via subcutaneous or oral route) at the desired doses.
- Administer the vehicle to the control group.
- After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 3-10 mg/kg, s.c.) to induce hyperlocomotion.

4. Data Collection:

- Immediately after PCP administration, place the mice in the locomotor activity chambers.
- Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

5. Data Analysis:

- Compare the locomotor activity of the **JNJ-42153605**-treated groups to the PCP-only control group.
- A significant reduction in locomotor activity indicates a reversal of the PCP-induced effect.

Rotarod Test in Rats

This protocol describes a general method to assess motor coordination and potential motor impairments.^{[1][13][14][15]}

1. Apparatus:

- Use a rotarod apparatus with a rotating rod of appropriate diameter for rats. The speed of rotation should be adjustable.

2. Training:

- Habituate the rats to the testing room for at least 60 minutes before the first training session.
- Train the rats on the rotarod for 2-3 consecutive days prior to the test day.
- Training sessions can consist of placing the rats on the rod at a constant low speed (e.g., 4 rpm) for a few minutes, or a series of trials with accelerating speed.

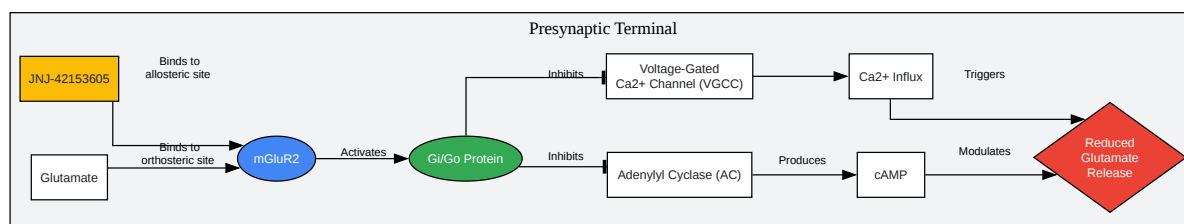
3. Test Procedure:

- On the test day, administer **JNJ-42153605** or vehicle.
- At a specified time after administration, place the rat on the rotarod.
- The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
- Record the latency to fall from the rod for each rat.
- Conduct multiple trials with an appropriate inter-trial interval.

4. Data Analysis:

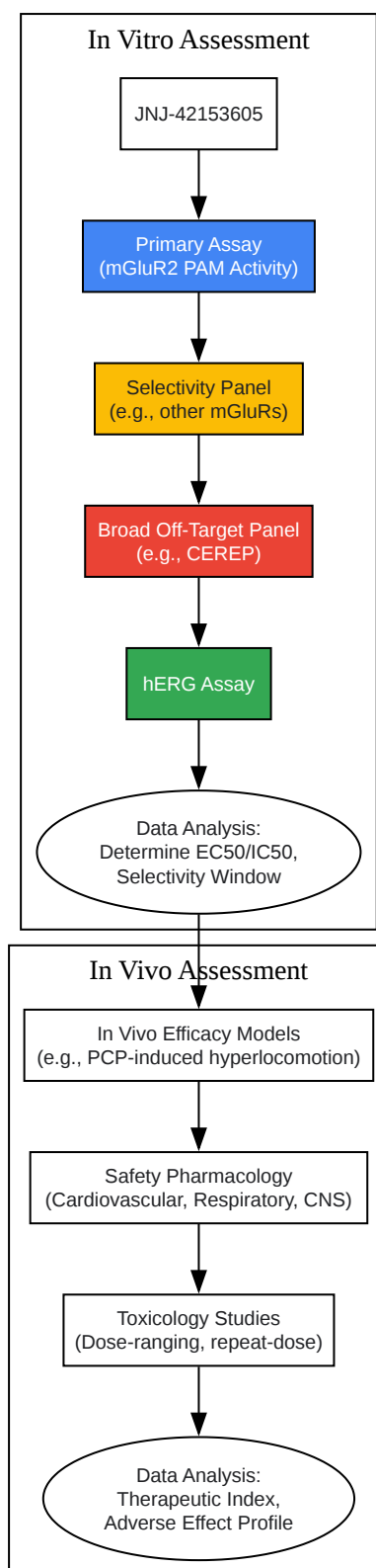
- Compare the mean latency to fall between the treatment and control groups. A significant decrease in latency suggests a potential impairment in motor coordination.

Visualizations



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Caption: Simplified signaling pathway of the mGlu2 receptor modulated by **JNJ-42153605**.



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Caption: General experimental workflow for assessing on-target and potential off-target effects.

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